molecular formula C10H7NS B1585061 Benzo[b]thiophene-3-acetonitrile CAS No. 3216-48-6

Benzo[b]thiophene-3-acetonitrile

Cat. No.: B1585061
CAS No.: 3216-48-6
M. Wt: 173.24 g/mol
InChI Key: DEELHLMCCWZFFE-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-acetonitrile is an organosulfur compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are of significant interest due to their diverse applications in pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing benzo[b]thiophene-3-acetonitrile involves the reaction of aryne intermediates with alkynyl sulfides. This one-step synthesis is carried out using o-silylaryl triflates and alkynyl sulfides in the presence of cesium fluoride in hot acetonitrile . The reaction proceeds through the nucleophilic attack of the sulfur or carbon of alkynyl sulfides on electrophilic aryne intermediates, followed by ring closure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene-3-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

Benzo[b]thiophene-3-acetonitrile has several scientific research applications:

Comparison with Similar Compounds

    Benzo[b]thiophene: The parent compound without the acetonitrile group.

    2-Substituted Benzo[b]thiophenes: Compounds with various substituents at the 2-position.

    Thieno[2,3-b]pyridines: Compounds with a fused pyridine ring.

Uniqueness: Benzo[b]thiophene-3-acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity and properties. This functional group allows for further chemical modifications and enhances the compound’s utility in various applications .

Properties

IUPAC Name

2-(1-benzothiophen-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7NS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEELHLMCCWZFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185946
Record name Benzo(b)thiophene-3-acetonitrile
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Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3216-48-6
Record name Benzo[b]thiophene-3-acetonitrile
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Record name Benzo(b)thiophene-3-acetonitrile
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Record name Benzo(b)thiophene-3-acetonitrile
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Record name Benzo[b]thiophene-3-acetonitrile
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Record name 2-(Benzo[b]thiophen-3-yl)acetonitrile
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Synthesis routes and methods I

Procedure details

The synthesis of ibogaine analogs 7a-c is outlined in FIG. 2, wherein the benzo[b]thiophene is chloromethylated to yield 1, then reacted with cyanide ion to yield 3-cyanomethylbenzothiophene (2), which is reduced with LiAlH4 /AlCl3 to yield the corresponding primary amine 3. The latter was acetylated with acetic anhydride and the resulting amide was reduced with borane-tetrahydrofuran to yield 5. Refluxing of the 5 with a preselected styrene oxide in EtOH and subsequent cyclization of the corresponding secondary alcohol provided the compounds 7a, (R=H) 7b (R=NO2) and 7c (R=Br). The compounds were characterized by 1H NMR and purity was determined by combustion analysis. Cyclization was associated with a 0.1δ upfield shift in the methine proton signal. The hydrochlorides were prepared by passing HCl gas through a solution of the corresponding free bases in EtOH.
Quantity
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7a-c
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Synthesis routes and methods II

Procedure details

To a stirred solution of NaCN (1.4 g, 28.5 mmol) in DMSO (8 mL) was added 3-(chloromethyl)-1-benzothiophene (4 gm, 21.9 mmol) in DMSO (6 mL) over 15 min. The reaction mixture was stirred at room temperature for 18 h and then quenched with water and extracted with ether (2×50 mL). The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue obtained was purified by silica gel column chromatography using ethyl acetate-hexane (1:1) to furnish 1-benzothien-3-ylacetonitrile (2.5 g, 65%). 1H NMR (200 MHz, CDCl3): δ 3.69 (s, 2H), 7.25-7.91 (m, 5H).
Name
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1.4 g
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4 g
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8 mL
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6 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of Benzo[b]thiophene-3-acetonitrile as described in the research?

A1: The research [] highlights that using dimethyl sulfoxide (DMSO) as a solvent during the alkylation of cyanide ion with 3-chloromethylbenzo[b]thiophene leads to a higher yield of this compound compared to using alcohol. Interestingly, this reaction in DMSO also yields 2-cyano-3-methylbenzo[b]thiophene as a by-product, a finding not observed with alcohol solvents. This suggests that the choice of solvent plays a crucial role in not only the yield but also the product selectivity of this reaction.

Q2: What spectroscopic data is available for this compound and its derivatives?

A2: The research primarily focuses on ultraviolet (UV) and nuclear magnetic resonance (NMR) spectroscopy for characterizing this compound, its isomer 2-cyano-3-methylbenzo[b]thiophene, and their corresponding hydrolyzed acids and reduced alcohol derivatives []. This data helps in structural elucidation and confirmation of the synthesized compounds.

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